Cas no 2792185-75-0 (6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one)

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- EN300-37416668
- 2792185-75-0
- 6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one
- 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one
-
- インチ: 1S/C10H9BrN2O/c1-13-5-8(11)10(14)7-4-6(12)2-3-9(7)13/h2-5H,12H2,1H3
- InChIKey: FFVPBJPADJYOPC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN(C)C2C=CC(=CC=2C1=O)N
計算された属性
- せいみつぶんしりょう: 251.98983g/mol
- どういたいしつりょう: 251.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.3Ų
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028YNM-2.5g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95% | 2.5g |
$1756.00 | 2024-05-07 | |
1PlusChem | 1P028YNM-50mg |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95% | 50mg |
$255.00 | 2024-05-07 | |
1PlusChem | 1P028YNM-1g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95% | 1g |
$926.00 | 2024-05-07 | |
Aaron | AR028YVY-1g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95% | 1g |
$987.00 | 2025-02-17 | |
Enamine | EN300-37416668-1.0g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
Enamine | EN300-37416668-0.05g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.05g |
$162.0 | 2025-03-18 | |
Enamine | EN300-37416668-0.1g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.1g |
$241.0 | 2025-03-18 | |
Enamine | EN300-37416668-0.5g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.5g |
$546.0 | 2025-03-18 | |
Enamine | EN300-37416668-0.25g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.25g |
$347.0 | 2025-03-18 | |
Enamine | EN300-37416668-10.0g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 |
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-oneに関する追加情報
Comprehensive Overview of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 2792185-75-0)
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 2792185-75-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated quinoline derivative exhibits unique structural features, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the quinoline scaffold's prevalence in medicinal chemistry.
The compound's 6-amino and 3-bromo functional groups contribute to its reactivity, enabling diverse chemical modifications. These properties align with current trends in fragment-based drug design and targeted protein degradation, two hot topics in pharmaceutical development. The 1-methyl-1,4-dihydroquinolin-4-one core structure also shows promise in addressing challenges related to drug solubility and metabolic stability, key concerns in modern drug formulation.
In the context of green chemistry initiatives, scientists are exploring sustainable synthetic routes for 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one. Recent publications highlight its role in developing catalyzed cross-coupling reactions, a trending area in organic synthesis. The compound's bromine atom serves as an excellent handle for palladium-catalyzed transformations, which are widely used in constructing complex molecular architectures.
Analytical characterization of CAS No. 2792185-75-0 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. These methods are crucial for quality control in research settings, especially given the growing emphasis on reproducibility in chemical synthesis. The compound's crystalline properties have also attracted interest from materials scientists studying organic semiconductors.
From a commercial perspective, 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one represents an important building block in the fine chemicals market. Its applications extend beyond pharmaceuticals to include agrochemical intermediates and dye precursors. The compound's stability under various conditions makes it suitable for scale-up processes, addressing industry demands for cost-effective synthesis of complex molecules.
Recent patent literature reveals growing intellectual property activity surrounding quinoline derivatives similar to CAS No. 2792185-75-0. This reflects the compound's potential in addressing unmet medical needs, particularly in kinase inhibition and antimicrobial development. Researchers are actively investigating its structure-activity relationships to optimize biological activity while minimizing off-target effects.
In analytical applications, 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one serves as a valuable chromatographic reference standard. Its distinct UV-Vis absorption profile makes it useful for HPLC method development, particularly in pharmaceutical quality control laboratories. The compound's fluorescence properties are also being explored for potential applications in bioimaging probes and chemical sensors.
The safety profile of 2792185-75-0 has been carefully evaluated in research settings, with particular attention to handling protocols and storage conditions. While not classified as hazardous, standard laboratory precautions are recommended when working with this compound. Its thermal stability data have been documented to ensure safe processing in industrial applications.
Looking forward, 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one continues to attract research interest due to its versatile chemistry. The compound's potential in combinatorial chemistry libraries and high-throughput screening platforms positions it as a valuable tool in modern drug discovery. As synthetic methodologies advance, particularly in C-H activation and photocatalysis, new applications for this brominated quinolinone are likely to emerge.
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